molecular formula C10H13NO2S B13566431 N-Benzyl-N-methylethenesulfonamide

N-Benzyl-N-methylethenesulfonamide

Cat. No.: B13566431
M. Wt: 211.28 g/mol
InChI Key: JWWZOPACIXFBKR-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylethenesulfonamide is a chemical compound that has garnered attention in various fields of scientific research. It is known for its role as an intermediate in the synthesis of certain pharmaceuticals, particularly in the production of naratriptan, a medication used to treat migraines .

Preparation Methods

The synthesis of N-Benzyl-N-methylethenesulfonamide involves several steps. One reported method includes the reaction of N-methylvinylsulfonamide with benzyl chloride under specific conditions . This reaction typically requires a base such as sodium hydroxide and is conducted in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

N-Benzyl-N-methylethenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenated compounds, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-N-methylethenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylethenesulfonamide involves its interaction with specific molecular targets. In the case of its use in the synthesis of naratriptan, the compound undergoes a series of reactions that ultimately lead to the formation of the active pharmaceutical ingredient. The molecular pathways involved include substitution and hydrogenation reactions .

Comparison with Similar Compounds

N-Benzyl-N-methylethenesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and its role as an intermediate in the synthesis of pharmaceuticals like naratriptan.

Properties

IUPAC Name

N-benzyl-N-methylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-14(12,13)11(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWZOPACIXFBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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